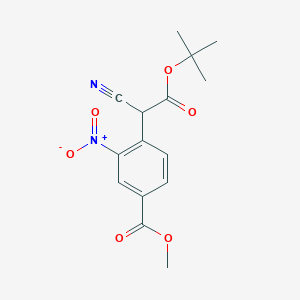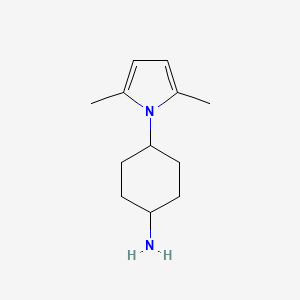![molecular formula C13H12N4O B3012739 3-ethyl-7-phenyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 946324-74-9](/img/structure/B3012739.png)
3-ethyl-7-phenyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "3-ethyl-7-phenyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one" is a derivative of the [1,2,4]triazolo[4,3-a]pyrazin-3-one scaffold, which has been identified as a versatile framework for the development of various pharmacologically active agents. This particular scaffold has been explored for its potential as an antagonist for human adenosine receptors, with modifications at different positions to enhance selectivity and affinity for the target receptors .
Synthesis Analysis
The synthesis of related [1,2,4]triazolo[4,3-a]pyrazin-3-one derivatives has been achieved through various methods. One approach involves the cyclization of intermediate 3-hydrazinopyrazin-2-ones with carbonyl-containing compounds, such as orthoesters or alkylcarbonic acid anhydrides, followed by a reaction with carbonic acids activated by carbonyldiimidazole (CDI) to introduce substituents at position 3 of the heterocyclic system . Another method includes a one-pot, three-component cascade reaction, which is a multi-functional cyclization reaction forming two new heterocycles with high yields . These synthetic routes offer a wide chemical diversity of the final products and are characterized by simple reaction conditions and good isolated yields .
Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one derivatives is confirmed through various spectroscopic techniques, including 1H NMR spectroscopy. The presence of signals for H-5 and H-6 protons of the pyrazinone fragment as doublets in the NMR spectrum is indicative of the formation of the condensed system . The structural assignments are further supported by elemental analysis and other spectral data .
Chemical Reactions Analysis
The [1,2,4]triazolo[4,3-a]pyrazin-3-one scaffold can undergo various chemical reactions to introduce different substituents, which can significantly alter the biological activity of the resulting compounds. For instance, the reaction with different phenacyl bromides and benzoylacetonitriles has been used to synthesize derivatives with potential antimicrobial activity . Additionally, cyclization with aliphatic acids and aromatic acid chlorides has been employed to afford novel 1,2,4 triazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one derivatives are influenced by the substituents present on the heterocyclic core. These properties are crucial for the pharmacokinetic profile of the compounds, including their solubility, stability, and membrane permeability. The introduction of different substituents can enhance the selectivity and affinity for the target receptors, as well as improve the potential for crossing the blood-brain barrier, which is particularly important for central nervous system-active drugs .
Scientific Research Applications
Antimicrobial Activity
- The synthesis and evaluation of new pyrazoline and pyrazole derivatives, including compounds structurally related to 3-ethyl-7-phenyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one, have shown significant antimicrobial activity. These compounds were tested against organisms like E. coli, P. aeruginosa (Gram-negative bacteria), S. aureus (Gram-positive bacteria), and C. albicans (yeast-like fungus) using diffusion methods. Certain derivatives exhibited promising antibacterial and antifungal properties, suggesting their potential as antimicrobial agents (Hassan, 2013).
Synthesis of Heterocyclic Compounds
- Research on the synthesis of heterocyclic compounds, particularly those containing the triazole and pyrazine rings, has been a focus due to their relevance in pharmaceutical chemistry. Studies have detailed the synthesis of various heterocyclic derivatives, demonstrating the versatility of these compounds as intermediates for further chemical transformations. Such research underscores the importance of these compounds in the development of new chemical entities with potential biological activities (Youssef et al., 1984).
Potential Antituberculous Agents
- Structural analogs of 3-ethyl-7-phenyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one have been synthesized and evaluated for their tuberculostatic activity, with some compounds showing promising results. This research contributes to the search for new antituberculous agents, highlighting the potential therapeutic applications of these compounds (Titova et al., 2019).
Anticoronavirus and Antitumoral Activity
- A series of derivatives were synthesized and tested for their antiviral and antitumoral activities. Studies have shown that structural variations in these compounds can lead to significant biological properties, including antiviral and antitumoral activities, by inhibiting tubulin polymerization. This suggests their potential application in the development of new therapeutic agents against viruses and cancer (Jilloju et al., 2021).
properties
IUPAC Name |
3-ethyl-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-2-11-14-15-12-13(18)16(8-9-17(11)12)10-6-4-3-5-7-10/h3-9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEQCFQYORQEFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C=CN(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-7-phenyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N6-cyclopentyl-N4-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B3012657.png)


![ethyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3012660.png)


![(3,4-dimethoxyphenyl){4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone](/img/structure/B3012668.png)





![2-Butylsulfanyl-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3012678.png)
![(5E)-3-benzoyl-5-[(2,4-dimethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B3012679.png)